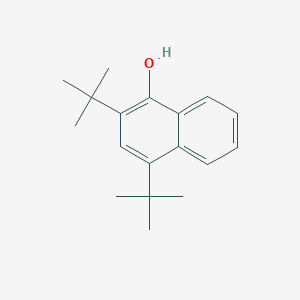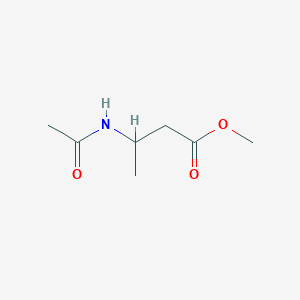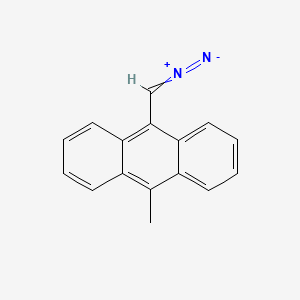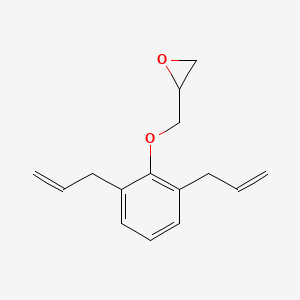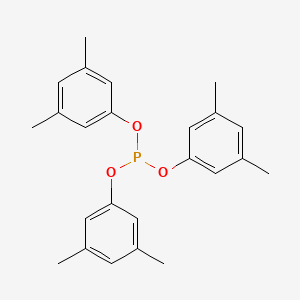
Tris(3,5-dimethylphenyl) phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3,5-dimethylphenyl) phosphite is an organophosphorus compound with the molecular formula C24H27P. It is a white to light yellow crystalline powder that is used primarily as a ligand in various catalytic reactions. This compound is known for its stability and effectiveness in facilitating chemical transformations, making it a valuable tool in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(3,5-dimethylphenyl) phosphite can be synthesized through the reaction of phosphorus trichloride with 3,5-dimethylphenol in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
PCl3+3(CH3)2C6H3OH→P((CH3)2C6H3O)3+3HCl
The reaction is carried out under an inert atmosphere to prevent the oxidation of phosphorus trichloride. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(3,5-dimethylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phosphine oxide.
Substitution: It participates in substitution reactions where the phosphite group is replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium, rhodium, and platinum are used to form coordination complexes.
Major Products
Oxidation: The major product is tris(3,5-dimethylphenyl) phosphine oxide.
Substitution: Various substituted phosphites are formed depending on the reagents used.
Coordination: Metal-phosphite complexes are the primary products.
Wissenschaftliche Forschungsanwendungen
Tris(3,5-dimethylphenyl) phosphite has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is utilized in the production of polymers, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of tris(3,5-dimethylphenyl) phosphite involves its role as a ligand in catalytic processes. It coordinates with transition metals, stabilizing the metal center and facilitating the formation of reactive intermediates. This coordination enhances the efficiency and selectivity of catalytic reactions, making it a valuable tool in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2,4-dimethylphenyl) phosphite
- Tris(2,5-dimethylphenyl) phosphite
- Tris(4-fluorophenyl) phosphite
Uniqueness
Tris(3,5-dimethylphenyl) phosphite is unique due to its specific steric and electronic properties, which influence its reactivity and selectivity in catalytic processes. The presence of methyl groups at the 3 and 5 positions of the phenyl rings provides a balance between steric hindrance and electronic effects, making it an effective ligand in various chemical transformations.
Eigenschaften
CAS-Nummer |
36432-47-0 |
|---|---|
Molekularformel |
C24H27O3P |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
tris(3,5-dimethylphenyl) phosphite |
InChI |
InChI=1S/C24H27O3P/c1-16-7-17(2)11-22(10-16)25-28(26-23-12-18(3)8-19(4)13-23)27-24-14-20(5)9-21(6)15-24/h7-15H,1-6H3 |
InChI-Schlüssel |
ZZVNXOJBUKDFFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OP(OC2=CC(=CC(=C2)C)C)OC3=CC(=CC(=C3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)
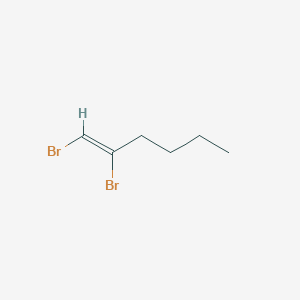


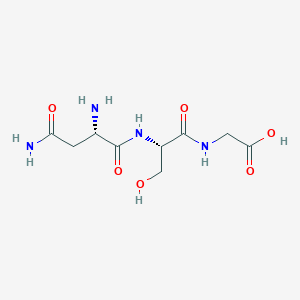
![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)


